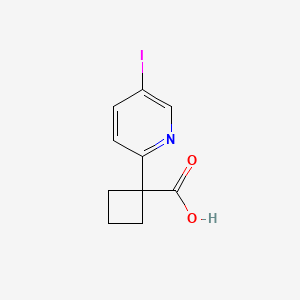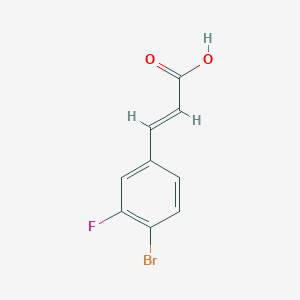
3-(4-Bromo-3-fluorophenyl)acrylic acid
Descripción general
Descripción
“3-(4-Bromo-3-fluorophenyl)acrylic acid” is a chemical compound with the molecular formula C9H6BrFO2 . It is also known by other names such as “(E)-3-(3-Bromo-2-fluorophenyl)acrylic acid” and "(4-bromo-3-fluorophenyl)acetic acid" .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One such method involves the reaction of 3-Bromo-4-fluoro-benzaldehyde with malonic acid and piperidine in pyridine at 100°C for 3 hours . Another method involves the Knowenagel-Doebner reaction of malonic acid or malonic ester with the corresponding aldehyde .Molecular Structure Analysis
The molecular structure of “3-(4-Bromo-3-fluorophenyl)acrylic acid” consists of 19 bonds, including 13 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, and 6 aromatic bonds. It also contains 1 six-membered ring, 1 carboxylic acid (aliphatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4-Bromo-3-fluorophenyl)acrylic acid” include a molecular weight of 245.04 g/mol . The compound is solid at room temperature .Aplicaciones Científicas De Investigación
Catalytic Protodeboronation
3-(4-Bromo-3-fluorophenyl)acrylic acid: is utilized in the catalytic protodeboronation of pinacol boronic esters. This process is crucial for formal anti-Markovnikov hydromethylation of alkenes, a transformation that adds a methyl group across a double bond in a manner opposite to Markovnikov’s rule . This application is significant in the synthesis of complex organic molecules, such as cannabinoids and steroids.
Suzuki-Miyaura Coupling
The compound serves as a building block in the Suzuki-Miyaura coupling reaction . This cross-coupling reaction forms carbon-carbon bonds and is widely used in the pharmaceutical industry to create complex chemical structures.
Radical-Polar Crossover Reactions
In organic synthesis, 3-(4-Bromo-3-fluorophenyl)acrylic acid can be involved in radical-polar crossover reactions . These reactions are a subset of chemical transformations that combine radical and polar mechanisms, enabling the formation of diverse molecular architectures.
Synthesis of Boronic Esters
The compound is also relevant in the synthesis of boronic esters, which are essential intermediates in organic chemistry. Boronic esters are known for their stability and are used in various chemical transformations, including homologations and conjunctive cross couplings .
Safety And Hazards
Propiedades
IUPAC Name |
(E)-3-(4-bromo-3-fluorophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFO2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHBEQSDZPKXEI-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)O)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)O)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromo-3-fluorophenyl)acrylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(Tetrahydropyran-2-ylmethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1h-pyrazole](/img/structure/B1445281.png)
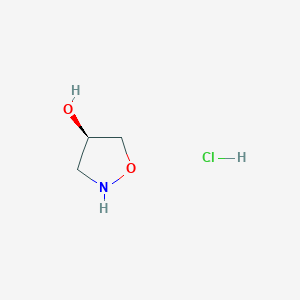
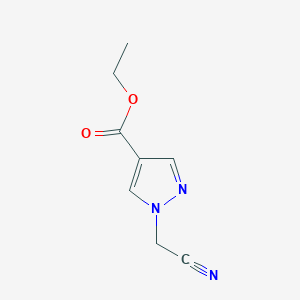
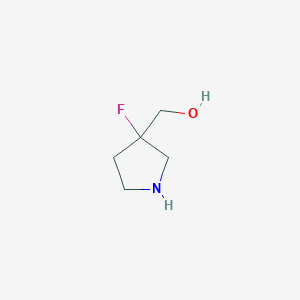

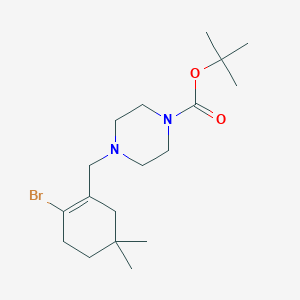
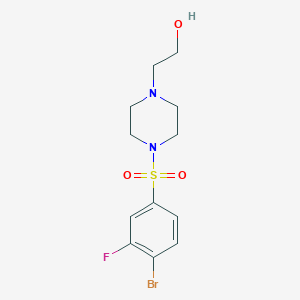

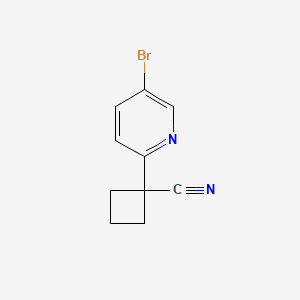
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1445295.png)

![[4-Amino-3-(hydroxymethyl)phenyl]methanol](/img/structure/B1445298.png)
